4-(4-Morpholinobenzyl)-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-morpholin-4-ylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)19-9-11-20-12-10-19/h1-8H,9-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSNXPWQOZNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Morpholinobenzyl Phenylamine
Established Synthetic Pathways for the Core Structure
The construction of the 4-(4-Morpholinobenzyl)-phenylamine core structure is primarily achieved through a convergent synthesis that involves the formation of a key intermediate followed by a reduction step.
Synthesis via 4-(4-Morpholinobenzoyl)-nitrobenzene Precursors and Reduction
A related synthesis of 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-sulfonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine highlights the compatibility of the morpholine (B109124) and nitrobenzene (B124822) moieties within a single molecule, suggesting the feasibility of the proposed precursor. researchgate.net
Catalytic Hydrogenation Approaches for Nitrobenzene Reduction
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines, a key transformation in the synthesis of this compound. researchgate.net This method offers high chemoselectivity and is considered an environmentally benign technology. core.ac.uk
Various catalysts are effective for this transformation, with platinum and palladium-based systems being the most prominent. Platinum nanoparticles (PtNPs) have shown good activity in nitro reduction. rsc.orgrsc.org FeOx-supported platinum single-atom and pseudo-single-atom structures have been reported as highly active, chemoselective, and reusable catalysts for the hydrogenation of a variety of substituted nitroarenes. core.ac.uk
Palladium catalysts, particularly palladium on carbon (Pd/C), are also extensively used for the hydrogenation of nitroarenes. rsc.org Transfer hydrogenation using Pd/C with hydrogen donors like ammonium (B1175870) formate (B1220265) is an effective method. rsc.org Magnetically recoverable palladium catalysts have also been developed to facilitate catalyst separation and reuse. chemrxiv.org
| Catalyst Type | Support | Key Features |
| Platinum Nanoparticles (PtNPs) | Carbon Nanofibers, Reduced Graphene Oxide | Good activity, moderate selectivity. rsc.org |
| Platinum Single-Atom | Iron Oxide (FeOx) | High activity, high chemoselectivity, reusability. core.ac.uk |
| Palladium on Carbon (Pd/C) | Activated Carbon | Widely used, efficient for transfer hydrogenation. rsc.org |
| Magnetic Palladium Nanoparticles | Mesoporous Silica on Iron Oxide | Recyclable, high reactivity. chemrxiv.org |
Precursor Chemistry and Intermediate Derivatization
Formation of 4-(4-Fluorobenzoyl)-nitrobenzene
The formation of a 4-(halobenzoyl)-nitrobenzene intermediate is a crucial step. A common method for creating such a benzophenone (B1666685) structure is the Friedel-Crafts acylation. However, Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings, such as nitrobenzene. reddit.comlibretexts.orglibretexts.org
An alternative and more viable approach involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated nitrobenzene derivative. For instance, reacting 3,4-difluoronitrobenzene (B149031) with an appropriate nucleophile can lead to the desired precursor framework.
Nucleophilic Aromatic Substitution with Morpholine
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the introduction of a morpholine moiety onto an activated aromatic ring. The reaction proceeds through an addition-elimination mechanism, typically requiring the presence of electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. masterorganicchemistry.comlibretexts.orglibretexts.org
In the context of synthesizing the precursor for this compound, a key step is the reaction of an activated fluoro- or chloro-nitrobenzene derivative with morpholine. For example, the reaction of 3,4-difluoro-nitrobenzene with morpholine has been shown to produce 3-fluoro-4-morpholine-nitrobenzene with high yield and purity. researchgate.net This reaction demonstrates the feasibility of introducing the morpholine ring via SNAr onto a nitro-activated phenyl ring. The fluoride (B91410) ion is a good leaving group in this context, especially when activated by a para-nitro group. wikipedia.org
The general mechanism involves the attack of the morpholine nitrogen on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring.
Green Chemistry and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.
The use of heterogeneous catalysts, such as Pd/C or supported platinum catalysts, for hydrogenation reactions is inherently greener than stoichiometric reductants as they can be easily recovered and reused, minimizing waste. rsc.org The development of magnetically recoverable catalysts further simplifies the separation process. chemrxiv.org
Solvent selection is another critical aspect of green chemistry. The use of greener solvents, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME), is being explored for amine synthesis. rsc.org One-pot or domino reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.net
Recent advancements in the synthesis of morpholine derivatives have also focused on greener methods. For instance, redox-neutral protocols using inexpensive and readily available reagents for the conversion of 1,2-amino alcohols to morpholines have been reported. chemrxiv.orgnih.govchemrxiv.org These methods offer environmental and safety benefits over traditional multi-step procedures.
| Green Chemistry Approach | Application in Synthesis | Benefits |
| Heterogeneous Catalysis | Catalytic hydrogenation of nitro group. | Catalyst recyclability, reduced waste. rsc.org |
| Green Solvents | Use of water or bio-derived solvents in coupling and reduction steps. | Reduced environmental impact, improved safety. rsc.org |
| One-Pot Synthesis | Combining multiple reaction steps without intermediate isolation. | Reduced solvent use, increased efficiency. researchgate.net |
| Redox-Neutral Reactions | For the synthesis of the morpholine ring system. | Avoids the use of harsh oxidizing or reducing agents. nih.gov |
Microwave-Assisted Synthesis in Related Morpholine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.com This approach has been successfully applied to the synthesis of various morpholine-containing heterocyclic compounds. mdpi.comresearchgate.net
The primary advantage of microwave irradiation is its efficient and direct heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. mdpi.com For instance, in the synthesis of morpholine-based chalcones, microwave-assisted methods proved to be the most reliable for activating the chemical reaction, resulting in faster conversions and increased selectivity. mdpi.com Similarly, the synthesis of new aminopyridine, pyrrolidine, piperidine (B6355638), and morpholine acetamides demonstrated that microwave irradiation at 65-70 °C led to good yields in a reduced timeframe. mdpi.com
Research on the synthesis of various quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) derivatives bearing a morpholine moiety also highlights the utility of microwave assistance. nih.gov This technique has been instrumental in creating libraries of complex molecules for biological screening, demonstrating its broad applicability in medicinal chemistry. researchgate.netnih.gov The application of this methodology suggests that the synthesis of this compound could be significantly expedited, particularly in steps involving nucleophilic substitution or cross-coupling reactions.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Morpholine Derivatives
| Compound Class | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Morpholine-Containing Chalcones | Conventional Heating | Several hours | Moderate | mdpi.com |
| Microwave-Assisted | Minutes | Higher | mdpi.com | |
| Morpholine Acetamides | Conventional Heating | Not specified | Moderate (up to 60%) | mdpi.com |
| Microwave-Assisted | Not specified | Good | mdpi.com |
Alternative Catalytic Systems for Amination and Reduction Reactions
The formation of the amine linkage in this compound can be achieved through reductive amination, a versatile and widely used method in organic synthesis. organic-chemistry.org This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. The synthesis of this compound could plausibly be achieved via the reductive amination of 4-morpholinobenzaldehyde (B72404) with aniline.
A variety of catalytic systems have been developed to facilitate reductive amination and related reduction reactions, moving from stoichiometric metal hydrides to more efficient and selective catalytic processes.
Catalytic Systems for Reductive Amination:
Zinc-based Catalysts: A practical method for the reductive amination of carboxylic acids using a Zn(OAc)₂ catalyst in combination with phenylsilane (B129415) as the reductant has been reported. rsc.org This two-step, one-pot reaction involves an initial amidation followed by a zinc-catalyzed reduction of the amide. rsc.org
Ruthenium-based Catalysts: The [RuCl₂(p-cymene)]₂/Ph₂SiH₂ catalytic system is highly effective for the reductive amination of aldehydes with anilines, offering good yields and high chemoselectivity. organic-chemistry.org It tolerates a wide array of functional groups, making it a robust choice for complex molecule synthesis. organic-chemistry.org
Cobalt-based Catalysts: Amorphous cobalt particles, prepared in situ from CoCl₂ and a borohydride (B1222165) reagent, catalyze reductive amination using H₂ as the reductant. This system operates under mild conditions and shows high selectivity. organic-chemistry.org Cobalt carbonyl complexes, such as Co₂(CO)₈, have also been employed for the hydrosilative reduction of amides to amines. mdpi.com
Iron-based Catalysts: Iron complexes are attractive due to their low cost and low toxicity. Systems like Fe(OAc)₂ and iron bis-NHC catalysts have been developed for the deoxygenative reduction of amides to amines using silanes as reducing agents. mdpi.com
The synthesis could also proceed via the reduction of a nitro group precursor. For example, the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine (B78992) to 4-morpholinoaniline (B114313) is a key step in the synthesis of related compounds. chemicalbook.com This reduction is commonly achieved using palladium on activated carbon (Pd/C) with hydrogen gas. chemicalbook.com A similar reduction of a suitable nitro-benzyl intermediate could yield the final product.
Table 2: Selected Catalytic Systems for Amination and Amide/Nitro Reduction
| Catalyst System | Reaction Type | Reductant | Substrates | Reference |
|---|---|---|---|---|
| Zn(OAc)₂ | Reductive Alkylation | Phenylsilane | Amines, Carboxylic Acids | rsc.org |
| [RuCl₂(p-cymene)]₂ | Reductive Amination | Ph₂SiH₂ | Aldehydes, Anilines | organic-chemistry.org |
| Amorphous Co particles | Reductive Amination | H₂ | Aldehydes, aq. Ammonia | organic-chemistry.org |
| Fe(OAc)₂ / LiCl | Amide Reduction | PMHS | Tertiary Amides | mdpi.com |
| 10% Pd/C | Nitro Group Reduction | H₂ | Nitroarenes | chemicalbook.com |
Optimization of Reaction Conditions and Yields
The successful synthesis of a target molecule with high yield and purity relies heavily on the optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.
A systematic optimization study involves varying one parameter at a time while keeping others constant to identify the optimal conditions. For instance, in the synthesis of functionalized chromeno[3,4-b]quinolines, researchers screened various catalysts, catalyst loadings, and solvents to maximize the yield. researchgate.net It was found that 20 mol% of molecular iodine in ethanol (B145695) under reflux was the optimal condition. researchgate.net The absence of a catalyst resulted in no product formation, highlighting the critical role of the catalyst. researchgate.net
Similarly, in the synthesis of para-aminophenol from nitrobenzene, the effects of reaction temperature, H₂SO₄ concentration, and reaction time were investigated. rasayanjournal.co.in The study revealed that the optimal yield was achieved at a reaction temperature of 70°C, a sulfuric acid concentration of 1.5 M, and a reaction time of 150 minutes. rasayanjournal.co.in Temperatures above the optimum led to a decrease in yield due to the formation of by-products. rasayanjournal.co.in
For the synthesis of this compound, a similar optimization process would be crucial. For a potential reductive amination pathway, this would involve:
Screening of Catalysts: Testing various catalysts such as those based on Pd, Pt, Ru, or non-precious metals like Fe and Co to identify the most active and selective one.
Solvent Effects: Evaluating a range of solvents (e.g., ethanol, methanol, THF, DMF) as the reaction medium can significantly influence reaction rates and yields. researchgate.net
Temperature and Time: Determining the optimal reaction temperature and duration to ensure complete conversion while minimizing the formation of degradation products or side-reactions. rasayanjournal.co.in
The following table illustrates a typical approach to optimizing a reaction, based on a study for a different synthetic protocol.
Table 3: Example of Reaction Optimization Study
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Iodine (20) | Ethanol | Reflux | 1.5 | 92 |
| 2 | Iodine (15) | Ethanol | Reflux | 2.0 | 85 |
| 3 | Iodine (25) | Ethanol | Reflux | 1.5 | 92 |
| 4 | Iodine (20) | Methanol | Reflux | 2.5 | 82 |
| 5 | Iodine (20) | CH₃CN | Reflux | 3.0 | 75 |
| 6 | Piperidine (20) | Ethanol | Reflux | 5.0 | 70 |
| 7 | None | Ethanol | Reflux | 24 | No reaction |
Data adapted from a study on chromeno[3,4-b]quinoline synthesis for illustrative purposes. researchgate.net
Theoretical and Computational Chemistry of 4 4 Morpholinobenzyl Phenylamine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. A DFT study of 4-(4-Morpholinobenzyl)-phenylamine would provide insights into its optimized geometry, bond lengths, bond angles, and the distribution of electron density. This information is crucial for understanding the molecule's stability and fundamental characteristics. Such studies often employ various functionals and basis sets, like B3LYP/6-311G**, to approximate the complex behavior of electrons. However, specific DFT calculations detailing the electronic structure of this compound are not available in the reviewed literature.
HOMO/LUMO Analysis and Charge Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. An analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for electrophilic and nucleophilic attack and would elucidate the potential for intramolecular charge transfer (ICT) from the electron-donating phenylamine and morpholine (B109124) groups to other parts of the molecule.
Specific HOMO-LUMO energy values and charge transfer properties for this compound have not been reported in the searched scientific literature. A hypothetical data table for such findings is presented below to illustrate how such data would be organized.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.50 |
| ELUMO | -1.20 |
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of a molecule. These theoretical predictions can aid in the interpretation of experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be computed using DFT. These calculations help in assigning the various vibrational modes of the molecule to specific functional groups and motions.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule.
While experimental spectra for this compound may exist in proprietary databases, a detailed computational prediction and analysis of its NMR, IR, and UV-Vis spectra are not present in the surveyed literature. A hypothetical table for predicted IR peaks is shown below.
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual computational results.)
| Wavenumber (cm-1) | Assignment |
|---|---|
| 3400-3300 | N-H stretch (amine) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1000 | C-N stretch (amine and morpholine) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformation and electronic properties of a molecule. For this compound, such a study would investigate how the conformational equilibrium and properties like the HOMO-LUMO gap change in solvents of varying polarity. This information is critical for understanding its behavior in solution. However, research detailing the solvent effects on the molecular and electronic properties of this compound is currently unavailable.
Computational Studies in Drug Discovery and Design
Computational techniques have become a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical libraries and the optimization of lead compounds. For this compound and its analogues, these in-silico approaches are instrumental in predicting their therapeutic potential.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme.
For analogues of this compound, molecular docking simulations have been employed to investigate their interactions with various biological targets. For instance, in a study of a chalcone (B49325) derivative containing a morpholine moiety, 1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one, docking simulations revealed its entry into the aromatic cage of the monoamine oxidase-B (MAO-B) active site, which is formed by the amino acid residues Y435, Y398, and the cofactor FAD. nih.gov This interaction is significant as MAO-B is a key target in the treatment of neurodegenerative diseases.
Similarly, computational modeling studies on N-phenylpyrimidine-4-amine derivatives have utilized molecular docking to identify critical residues for ligand binding at the hydrophobic active site of FMS-like tyrosine kinase-3 (FLT3), an important target in acute myeloid leukemia. nih.gov These studies highlight the importance of specific amino acid residues such as K644, C694, F691, E692, N701, D829, and F830 in the binding of these ligands. nih.gov The insights gained from such simulations are pivotal in the rational design of more potent and selective inhibitors.
The influence of the target protein's conformation on ligand interaction is also a key consideration. Studies on CYP2D6, a significant drug-metabolizing enzyme, have shown that the experimental binding values of inhibitors are better predicted when docking is performed on enzyme structures that have been conformationally adjusted by a ligand, a phenomenon known as induced fit. nih.gov
Beyond simply predicting the binding pose, computational methods are also used to estimate the binding affinity between a ligand and its target. nih.gov This is a critical parameter in drug discovery, as it correlates with the potency of a drug candidate. Accurately predicting binding affinity remains a challenge, but advancements in deep learning and the availability of high-quality databases are improving the reliability of these predictions. nih.gov
For derivatives of this compound, understanding the forces that drive the interaction with their biological targets is essential. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular dynamics (MD) simulations, often used in conjunction with docking, can provide a more dynamic picture of the binding process and help to refine binding affinity predictions. nih.gov For example, MD simulations coupled with methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PB(GB)SA) have been used to assess the stability and binding affinity of pyrimidine-4,6-diamine-based compounds with their target. nih.gov
The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In-silico tools play a significant role in forecasting the ADME profile of compounds like this compound and its analogues. csmres.co.ukresearchgate.net
Software programs like QikProp and SwissADME are commonly used to calculate a range of physicochemical and pharmacokinetic parameters. nih.govresearchgate.net These parameters include lipophilicity (log P), aqueous solubility, polar surface area, number of rotatable bonds, and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's rule of five to assess "drug-likeness". researchgate.netnih.gov
For instance, the SwissADME tool predicted that a chalcone derivative with a morpholine group, MO10, possesses favorable pharmacokinetic profiles for central nervous system activity, including high passive human gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov Conversely, in-silico analysis of a 4-phenylcoumarin (B95950) compound indicated potential for poor oral bioavailability due to high lipophilicity and molecular weight. nih.gov These predictions are vital for guiding the optimization of drug candidates to ensure they can reach their target in the body at therapeutic concentrations.
Table 1: Predicted ADME Properties of a 4-Phenylcoumarin Analogue
| Property | Predicted Value | Significance |
| Log P | 7.31 | High lipophilicity, may reduce passage into hydrophilic compartments. nih.gov |
| Oral Absorption | 4.84% (for a 10 mg dose) | Predicted poor oral bioavailability. nih.gov |
| Plasma Protein Binding | Up to 99.6% | May lead to a prolonged effect in the body. nih.gov |
| Blood Brain Barrier Penetration (log BB) | -0.09 | Suggests the compound can cross the blood-brain barrier. nih.gov |
Data acquired using MetaDrug™ software. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comnih.gov
QSAR studies have been successfully applied to various classes of compounds, including those with structural similarities to analogues of this compound. For example, a QSAR study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines revealed that the position and physicochemical properties of aromatic substituents were critical for their effects on the dopaminergic system. nih.gov Partial least squares (PLS) regression was used to model the relationship between physicochemical descriptors and in vivo effects. nih.gov
Similarly, 2D and 3D-QSAR models have been developed for various other compound series. For instance, a 2D-QSAR study was conducted on piperazinyl phenylalanine derivatives as VLA-4 inhibitors. researchgate.net In another study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear and non-linear QSAR models were developed to predict their IC50 values against osteosarcoma. frontiersin.org The non-linear model, developed using gene expression programming, showed superior predictive power. frontiersin.org These examples demonstrate the utility of QSAR in understanding structure-activity relationships and in the virtual screening of new drug candidates.
Table 2: Comparison of QSAR Models
| Compound Class | QSAR Method | Key Findings |
| Mono-substituted 4-phenylpiperidines and -piperazines | Partial Least Square (PLS) regression | Aromatic substituent position and physicochemical character are critical for activity. nih.gov |
| Piperazinyl phenylalanine derivatives | 2D-QSAR | A statistically significant model was developed to predict VLA-4 inhibitory activity. researchgate.net |
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Gene Expression Programming (non-linear) | Demonstrated higher predictive accuracy compared to a linear model. frontiersin.org |
Theoretical Insights into Reaction Mechanisms and Kinetics
Theoretical chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict the most likely reaction pathways. These theoretical investigations offer a level of detail that is often inaccessible through experimental methods alone.
For reactions involving phenyl-containing compounds, theoretical studies have elucidated complex mechanisms. For example, the reaction between the phenyl radical and propargyl has been studied using high-level quantum chemical methods to understand the formation of polycyclic aromatic hydrocarbons, which are relevant in combustion chemistry. rsc.org These calculations can determine temperature and pressure-dependent rate constants, providing crucial data for kinetic modeling. rsc.org
In another example, the reaction mechanism of 4-chlorobiphenyl (B17849) with the NO3 radical was investigated using both experimental techniques and density functional theory (DFT) calculations. nih.gov The study identified a charge transfer complex as a key intermediate and mapped out the subsequent reaction pathways leading to the final products. nih.gov Similarly, theoretical studies on the photochemical reactions of o-xylylene (B1219910) have explored the effects of a phenyl group on the electrocyclic reaction mechanism, providing insights into the potential energy surfaces of the ground and excited states. nih.gov While not directly on this compound, these studies on related phenyl-containing structures showcase the power of theoretical chemistry to unravel complex reaction mechanisms and kinetics.
Biological Activity and Mechanism of Action Studies of 4 4 Morpholinobenzyl Phenylamine Analogues
Antimicrobial Activity Investigations
Analogues of 4-(4-morpholinobenzyl)-phenylamine have demonstrated a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. A series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines showcased notable efficacy. For instance, compounds with chloro, bromo, nitro, and fluoro groups attached to the phenyl ring exhibited significant activity against Staphylococcus aureus. nih.gov Specifically, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine and the 4-bromophenyl analogue were effective against beta-hemolytic Streptococcus. nih.gov Several compounds in this series, including the parent phenyl, 4-methoxyphenyl (B3050149), 4-bromophenyl, 3-chlorophenyl, and 3-fluorophenyl derivatives, exerted excellent antibacterial action against Vibrio cholerae. nih.gov Strong activity was also recorded against Klebsiella pneumoniae and Pseudomonas aeruginosa for certain halogenated derivatives. nih.gov
In another study, morpholine-based thiazoles were developed, and their minimum inhibitory concentration (MIC) values were found to be equivalent to the standard drug ciprofloxacin (B1669076) (12.5 µg/ml) against the tested bacterial strains. als-journal.com Additionally, semicarbazide (B1199961) derivatives based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure have been identified as potent antibacterial agents, particularly against Gram-positive bacteria. nih.gov The most active compound from this series, containing a 4-bromophenyl moiety, demonstrated significant potential against Enterococcus faecalis, with a MIC value of 3.91 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC/Observation) |
|---|---|---|
| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Staphylococcus aureus | "Much activity" |
| 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Staphylococcus aureus | "Much activity" |
| 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | beta-hemolytic Streptococcus | "Pronounced activity" |
| 4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Vibrio cholerae | "Excellent activity" |
| 4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Shigella flexneri | "Pronounced activity" |
| 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Pseudomonas aeruginosa | "Strong activity" |
| Morpholine-based thiazoles (5a-5l) | Tested Bacteria | MIC = 12.5 µg/ml |
| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | MIC = 3.91 µg/mL |
DNA gyrase, an essential enzyme for bacterial survival, is a key target for antimicrobial agents as its inhibition leads to bactericidal effects. als-journal.com A primary mechanism of action for certain analogues of this compound is the inhibition of this enzyme. als-journal.com A study focused on morpholine-based thiazoles, specifically 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, identified them as promising DNA gyrase inhibitors. als-journal.com
The inhibitory activity of these compounds was quantitatively assessed, and several analogues demonstrated superior or equivalent potency to the widely used antibiotic, ciprofloxacin. The half-maximal inhibitory concentration (IC50) for ciprofloxacin was 4.32 µg/ml. als-journal.com In comparison, a number of the synthesized morpholine-based thiazoles exhibited lower IC50 values, indicating higher potency. For example, the IC50 values for compounds 5h, 5g, and 5f were 3.52, 3.76, and 3.88 µg/ml, respectively. als-journal.com Molecular docking studies further supported these findings, indicating a similar binding pattern for the novel compounds and ciprofloxacin at the active site of DNA gyrase, with the analogues showing a better binding affinity. als-journal.com The ATP binding site on the GyrB subunit of DNA gyrase is an attractive target, and various N-phenylpyrrolamides have been developed as inhibitors with low nanomolar IC50 values against the enzyme. nih.gov
Table 2: DNA Gyrase Inhibitory Activity (IC50) of Morpholine-Based Thiazole (B1198619) Analogues
| Compound | IC50 (µg/ml) |
|---|---|
| Ciprofloxacin (Reference) | 4.32 |
| 5h | 3.52 |
| 5g | 3.76 |
| 5f | 3.88 |
| 5e | 4.08 |
| 5l | 4.11 |
| 5b | 4.28 |
| 5k | 4.28 |
| 5i | 4.30 |
| 5d | 4.32 |
In addition to antibacterial properties, analogues incorporating the 4-(4-morpholinophenyl) moiety have been evaluated for their antifungal and antimycobacterial potential. The series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines demonstrated a broad spectrum of antifungal activity. nih.gov Notably, the 4-chlorophenyl and 4-bromophenyl derivatives showed significant activity against Aspergillus flavus. nih.gov The 4-fluorophenyl and 4-bromophenyl analogues were most active against Mucor species. nih.gov Good activity was also observed for the 4-methoxyphenyl derivative against Candida albicans, and for the 3-chlorophenyl and 3-fluorophenyl derivatives against Rhizopus species. nih.gov
Other research into morpholine-containing structures has highlighted their potential as antifungal agents. For example, a series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives were designed as inhibitors of the fungal 14α-demethylase enzyme. nih.gov One of the most promising compounds, 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e), showed activity against C. parapsilosis with a MIC50 of 1.23 μg/mL, which is comparable to the standard antifungal drug ketoconazole. nih.gov Furthermore, evaluations of morpholine (B109124) derivatives have also included antimycobacterial screening, indicating a broader antimicrobial profile for this class of compounds. researchgate.net
The relationship between the chemical structure of this compound analogues and their antimicrobial activity has been a key area of investigation. In the 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine series, the nature and position of substituents on the phenyl ring significantly influenced antibacterial efficacy. The presence of electron-withdrawing groups such as chloro, bromo, nitro, and fluoro at the para or meta positions of the phenyl ring was found to enhance activity against S. aureus. nih.gov
For the morpholine-based thiazole DNA gyrase inhibitors, SAR studies revealed several important trends. als-journal.com The presence of a 2-alkylpyridin-4-yl group resulted in potent inhibitors, with activity increasing with the size of the alkyl group (e.g., compound 5f < 5g < 5h). als-journal.com Unsubstituted pyridin-2-yl and pyridin-4-yl rings also conferred potent DNA gyrase inhibition. als-journal.com Furthermore, a thiophene (B33073) ring at this position provided better inhibitory activity than pyrrole (B145914) or pyrazine (B50134) rings. als-journal.com Conversely, replacing a pyridin-2-yl ring with a pyridin-3-yl or pyrimidin-2-yl ring led to a decrease in activity. als-journal.com These findings underscore the critical role of specific structural motifs in modulating the antimicrobial and enzyme-inhibitory properties of these analogues.
Antitumor and Antiproliferative Studies
Analogues containing the morpholine moiety have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. A study on new melphalan (B128) derivatives, including one with a 4-(4-morpholinyl) piperidine (B6355638) substituent (EM–MORPIP–MEL), tested their in vitro anticancer properties against hematological malignancy cells. nih.gov
The cytotoxic activity of these analogues was evaluated using a resazurin (B115843) reduction assay, with the half-maximal inhibitory concentration (IC50) being a key parameter. For instance, the melphalan analogue EM–T–MEL, which features a thiomorpholine (B91149) group, showed significantly higher cytotoxicity against HL60 (acute promyelocytic leukemia), THP1 (acute monocytic leukemia), and RPMI8226 (multiple myeloma) cell lines compared to the parent drug. nih.gov While specific IC50 values for the 4-(4-morpholinyl) piperidine analogue were part of the broader study, the research confirmed that chemical modifications of the core structure could enhance anticancer properties. nih.gov Other studies on different classes of compounds, such as aminobenzylnaphthols, have also shown potent cytotoxic activity, with IC50 values in the micromolar range against pancreatic (BxPC-3) and colon (HT-29) cancer cell lines. mdpi.com
Table 3: In vitro Cytotoxicity (IC50) of Melphalan and its Thiomorpholine Analogue (EM-T-MEL) after 48h Incubation
| Compound | HL60 Cells (µM) | THP1 Cells (µM) | RPMI8226 Cells (µM) |
|---|---|---|---|
| Melphalan (MEL) | 16.33 ± 1.15 | 11.67 ± 0.58 | 10.67 ± 1.53 |
| EM–T–MEL | 1.83 ± 0.29 | 2.17 ± 0.29 | 3.33 ± 0.58 |
Inhibition of Kinase Enzymes (e.g., TRK/ALK, CDK9)
Analogues of this compound have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. Anaplastic lymphoma kinase (ALK) and Cyclin-dependent kinase 9 (CDK9) are two such kinases that have been identified as targets.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant forms are oncogenic drivers in several cancers. pharmgkb.org Studies have shown that ALK can directly phosphorylate CDK9 at tyrosine-19, a post-translational modification that enhances CDK9's kinase activity and promotes resistance to certain cancer therapies. nih.govnih.gov This phosphorylation event stabilizes the positive transcriptional elongation factor b (P-TEFb) complex, leading to the activation of transcription for genes involved in homologous recombination (HR) repair. nih.govnih.gov The inhibition of ALK can therefore indirectly lead to the destabilization of CDK9. nih.gov
Cyclin-dependent kinase 9 (CDK9) is a key component of the P-TEFb complex, which plays a critical role in regulating transcription elongation. researchgate.net By phosphorylating the C-terminal domain of RNA Polymerase II, CDK9 facilitates the transition from abortive to productive transcription. researchgate.net Inhibition of CDK9 is a promising strategy for cancer therapy, as it can suppress the expression of anti-apoptotic proteins and oncogenes. researchgate.netresearchgate.net The development of selective CDK9 inhibitors has been a focus of research, with some studies exploring compounds that bear structural resemblance to the morpholine-phenylamine scaffold. researchgate.net For instance, a series of diaminothiazole compounds were optimized to yield potent and selective CDK9 inhibitors. researchgate.net The combination of ALK and CDK9 inhibition presents a synergistic approach to overcoming therapy resistance in certain tumors. nih.govresearchgate.net
| Target Kinase | Mechanism of Action | Therapeutic Rationale |
|---|---|---|
| Anaplastic Lymphoma Kinase (ALK) | Inhibition prevents the phosphorylation of downstream targets like CDK9. nih.govnih.gov | Targets oncogenic ALK fusion proteins; can overcome resistance to other therapies. nih.gov |
| Cyclin-dependent Kinase 9 (CDK9) | Inhibition blocks transcription elongation, leading to apoptosis in cancer cells. researchgate.net | Reduces levels of short-lived anti-apoptotic proteins and oncogenes. researchgate.net |
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. nih.gov Microtubules, which are polymers of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govmdpi.com
Several studies have explored diphenylamine (B1679370) and other structurally related derivatives as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. bohrium.com For example, a series of novel diphenylamine derivatives were designed and synthesized, with some compounds showing potent anti-proliferative activity. bohrium.com The lead compound, 5f, was found to inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis in HT29 colon cancer cells. bohrium.com Molecular docking studies confirmed that this compound likely binds to the colchicine site of tubulin. bohrium.com Similarly, other research has focused on developing hybrids that target tubulin polymerization, demonstrating that this mechanism is a key area of investigation for compounds containing the phenylamine scaffold. mdpi.com
SAR for Antitumor Agents
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For antitumor agents based on the this compound framework, SAR studies have provided insights into the structural requirements for activity.
In the context of kinase inhibitors, the specific substitutions on the phenylamine and benzyl (B1604629) rings are critical for achieving high affinity and selectivity. researchgate.net For tubulin polymerization inhibitors, modifications to the linker between the two aromatic rings and the substitution patterns on these rings significantly influence activity. bohrium.com For instance, in one study of diphenylamine derivatives, the presence of specific functional groups was found to enhance anti-proliferative activity against various cancer cell lines, including MCF-7, MDA-MB-231, and A549. bohrium.com
SAR studies on other classes of antitumor agents have highlighted the importance of specific functional groups. For example, in 4-anilino-quinazoline derivatives, methoxy (B1213986) substituents were found to contribute to inhibitory effects against EGFR and VEGFR-2, key kinases in cancer progression. nih.gov The position of functional groups, such as fluoro groups on a phenyl ring, has also been shown to be critical for antimetastatic effects. nih.gov These general principles from related compound series can inform the rational design of more effective antitumor agents based on the morpholine-phenylamine scaffold.
Anti-inflammatory and Analgesic Properties
Derivatives containing the morpholine and phenylamine moieties have been evaluated for their potential to alleviate inflammation and pain. nih.govnih.gov The anti-inflammatory and analgesic actions of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov
A novel series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives, which are structurally related to this compound, were synthesized and tested for analgesic and anti-inflammatory activities. nih.gov Several of these compounds exhibited significant biological activity comparable to the standard drug, indomethacin. nih.gov The presence of the morpholine ring is often associated with a range of biological activities, including anti-inflammatory effects. researchgate.netnih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
The arachidonic acid cascade is a key pathway in inflammation, involving the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923), while LOX enzymes produce leukotrienes. nih.govnih.gov Both prostaglandins and leukotrienes are potent inflammatory mediators. nih.gov
Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs, which primarily inhibit COX. nih.govnih.gov Research into 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives has demonstrated selective inhibition of the COX-2 isoform. nih.gov One compound in this series, 5d, was identified as a particularly potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic activity. nih.gov This selectivity for COX-2 over COX-1 is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov While direct studies on this compound analogues as dual COX/LOX inhibitors are limited in the provided context, the demonstrated COX-2 inhibition by closely related structures suggests a plausible mechanism for their anti-inflammatory effects. nih.gov
| Compound | Target Enzyme | Observed Activity | Significance |
|---|---|---|---|
| Compound 5d (2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivative) | COX-2 | Potent and selective inhibition. nih.gov | Suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov |
Larvicidal Activity Evaluations
In the search for new methods to control vector-borne diseases, researchers have investigated the larvicidal properties of various synthetic compounds. derpharmachemica.comresearchgate.net A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl) pyrimidine-2,4-diamine derivatives were synthesized and evaluated for their larvicidal activity against the third instar larvae of mosquitoes. derpharmachemica.comresearchgate.netderpharmachemica.com
Several compounds in the series demonstrated significant larvicidal effects. derpharmachemica.comderpharmachemica.com Notably, compounds 7b, 7d, 7e, and 7h showed excellent activity, which was attributed to the nature of the functional groups attached to the benzyl ring. derpharmachemica.comresearchgate.netderpharmachemica.com Other compounds such as 7a, 7c, 7f, 7g, and 7i also exhibited good larvicidal activity. derpharmachemica.comderpharmachemica.com These findings suggest that the morpholine-phenylamine scaffold, when incorporated into a pyrimidine (B1678525) system, can serve as a basis for developing new and effective larvicidal agents. derpharmachemica.comresearchgate.net
| Compound Series | Target Organism | Activity Level | Key Structural Feature |
|---|---|---|---|
| 7b, 7d, 7e, 7h | Third instar mosquito larvae | Excellent. derpharmachemica.comderpharmachemica.com | Specific functional groups on the benzyl ring. derpharmachemica.comderpharmachemica.com |
| 7a, 7c, 7f, 7g, 7i | Third instar mosquito larvae | Good. derpharmachemica.comderpharmachemica.com | Part of the 5-fluoro pyrimidine series containing a morpholino-phenyl ring. derpharmachemica.com |
Other Reported Biological Activities of Morpholine-Phenylamine Hybrids
The versatility of the morpholine-phenylamine scaffold is evident from the broad range of other biological activities reported for its derivatives. The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive molecules. nih.gov
Hybrids incorporating these moieties have been investigated for various other therapeutic applications. For instance, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and synthesized as potential inhibitors of cholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov Several of these compounds showed potent inhibition of acetylcholinesterase (AChE). nih.gov Additionally, morpholine-thiophene hybrid thiosemicarbazones have been explored as urease inhibitors for treating ureolytic bacterial infections. frontiersin.org The morpholine moiety is also found in compounds with reported antibacterial, antifungal, anticonvulsant, and antiviral activities, highlighting the broad therapeutic potential of this structural class. derpharmachemica.com
Monoamine Oxidase-A (MAO-A) Inhibition
Monoamine oxidase (MAO) is a crucial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. nih.gov Its inhibition is a significant strategy for treating neurological conditions like depression and Parkinson's disease. nih.govfrontiersin.org The enzyme exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. frontiersin.org While direct studies on this compound are not extensively documented in readily available literature, research on structurally analogous compounds provides insight into the potential MAO-A inhibitory activity of this chemical scaffold.
Analogues featuring benzylamine, benzylpiperidine, and related nitrogen-containing heterocyclic structures have been investigated as MAO inhibitors. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which contain a core N-benzyl-like structure, were evaluated for their inhibitory action against both MAO-A and MAO-B. mdpi.com Several compounds in this series demonstrated potent, dual inhibition of both isoforms, while others showed selectivity for MAO-A. mdpi.com Specifically, compounds with certain substitutions on the N-benzyl ring, such as para-fluoro substituents, displayed significant inhibitory activity. mdpi.com
Similarly, studies on pyridazinobenzylpiperidine derivatives have revealed their potential as MAO inhibitors. mdpi.com While many compounds in this class showed a preference for MAO-B, some exhibited notable MAO-A inhibition. mdpi.com The structure-activity relationship (SAR) in these series highlights the importance of the substituents on the phenyl ring for both potency and selectivity. mdpi.com For example, in one series, a compound featuring a 3-chloro substitution on the phenyl ring (Compound S5) was a potent MAO-B inhibitor but also retained moderate activity against MAO-A. mdpi.com Another analogue with a 4-methoxy substitution (Compound S15) was the most potent against MAO-A within its tested series. mdpi.com These findings suggest that the core structure of a benzyl group attached to a nitrogen-containing ring, a key feature of this compound, is a viable scaffold for developing MAO-A inhibitors.
| Compound | Substitution on Phenyl Ring | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| S5 | 3-Cl | 3.857 | 0.203 | 19.04 |
| S15 | 4-OCH3 | 3.691 | - | - |
| S16 | 4-Cl | - | 0.979 | - |
Antiviral Properties
The morpholine ring is recognized in medicinal chemistry as a "privileged pharmacophore" due to its presence in numerous bioactive compounds and its favorable metabolic and physicochemical properties. nih.govnih.gov This versatile heterocyclic motif has been incorporated into various scaffolds to develop agents with a wide range of pharmacological activities, including antiviral effects. nih.govresearchgate.net While specific antiviral data for this compound is limited, the activity of its structural analogues underscores the potential of this chemical class.
Research into N-phenylbenzamide derivatives, which share the N-phenyl structural element with this compound, has identified novel inhibitors of Enterovirus 71 (EV 71). nih.govresearchgate.net EV 71 is a non-enveloped RNA virus and a significant cause of hand-foot-mouth disease, which can lead to severe neurological complications. nih.gov In a study of N-phenylbenzamide analogues, several compounds exhibited activity against multiple genotypes of EV 71. nih.gov The structure-activity relationship analysis revealed that the benzene (B151609) ring system was crucial for the anti-EV 71 activity. nih.gov One of the most promising compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e), was active against all tested viral strains at low micromolar concentrations and showed significantly lower cytotoxicity compared to the control drug, pirodavir. nih.govresearchgate.net
| Compound | Virus Strain (Genotype) | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | SZ-98 (C4) | 5.7 ± 0.8 | 620 ± 0.0 | 109 |
| JS-52-3 (C4) | 6.5 ± 0.9 | 95 | ||
| H (C2) | 12 ± 1.2 | 52 | ||
| BrCr (A) | 11 ± 0.9 | 56 | ||
| Pirodavir (Control) | SZ-98 (C4) | 0.19 ± 0.0 | 31 ± 2.2 | 163 |
| JS-52-3 (C4) | 0.21 ± 0.0 | 148 | ||
| H (C2) | 0.14 ± 0.0 | 221 | ||
| BrCr (A) | 0.25 ± 0.0 | 124 |
IC50: 50% inhibitory concentration. TC50: 50% cytotoxic concentration. SI: Selectivity Index (TC50/IC50).
The findings for these related structures indicate that the combination of aromatic rings linked by an amine-containing functionality is a promising template for the development of novel antiviral agents.
Opioid Analgesic Activity (for related structures)
The phenylpiperidine scaffold is a cornerstone in the development of synthetic opioid analgesics, with prominent examples including meperidine and fentanyl. painphysicianjournal.comnih.gov These agents primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR). nih.gov Given that the morpholine ring of this compound is a bioisostere of the piperidine ring, it is plausible that related structures could exhibit opioid analgesic activity.
Recent research has focused on benzylpiperidine derivatives as potential analgesics. nih.gov A series of these compounds were designed and evaluated as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). nih.gov This dual-target approach is a promising strategy for developing potent analgesics with a reduced profile of typical opioid-related side effects. nih.gov
In these studies, several benzylpiperidine analogues demonstrated high binding affinity for both receptors. nih.gov The lead compound from this series produced potent antinociceptive effects in various mouse models of pain, including inflammatory and chronic pain. nih.gov Importantly, this compound was associated with fewer MOR-related adverse effects, such as constipation and physical dependence, when compared to oxycodone at equi-analgesic doses. nih.gov The structure-activity relationships within this class of molecules underscore the importance of the benzylpiperidine core and the specific substitutions on the aromatic rings for achieving high affinity and potent analgesic effects. nih.gov
| Target Receptor | Binding Affinity (Ki, nM) | Pain Model | Antinociceptive Effect (ED50, mg/kg) |
|---|---|---|---|
| μ-Opioid Receptor (MOR) | 56.4 | Abdominal Contraction Test | 4.04 |
| Sigma-1 Receptor (σ1R) | 11.0 | Carrageenan-Induced Inflammatory Pain | 6.88 |
| Formalin Test | 13.98 | ||
| CFA-Induced Chronic Pain | 7.62 |
Ki: Inhibitory constant, a measure of binding affinity. ED50: Median effective dose required to produce a therapeutic effect in 50% of the population.
These findings with closely related benzylpiperidine structures suggest that the this compound scaffold could be a valuable template for designing novel opioid analgesics. nih.gov
Structure Activity Relationship Sar Studies for 4 4 Morpholinobenzyl Phenylamine and Its Analogues
Impact of Morpholine (B109124) Ring Substitution on Biological Activity
The morpholine ring is a common heterocycle in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. enamine.netnih.gov In the context of 4-(4-morpholinobenzyl)-phenylamine analogues, substitutions on the morpholine ring can significantly modulate biological activity.
The introduction of substituents on the morpholine ring can alter its conformation and electronic properties. For instance, the addition of small alkyl groups at the C-2 or C-6 positions can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding pocket. In a series of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, various biological activities were observed, highlighting the sensitivity of the morpholine scaffold to substitution.
Role of the Benzyl (B1604629) Linker in Pharmacological Efficacy
The benzyl linker connecting the morpholine and phenylamine rings plays a critical role in defining the spatial orientation of these two key pharmacophoric groups. The length and flexibility of this linker are paramount for optimal interaction with a biological target.
In related diaryl compounds, the nature of the linker has been shown to be a determinant of activity. The rigidity of the linker can be modulated by introducing double bonds or incorporating it into a cyclic system, which can provide valuable SAR insights.
Influence of Phenylamine Ring Substituents on Target Interactions
Substituents on the phenylamine ring are pivotal for modulating the electronic and steric properties of this part of the molecule, which is often involved in key interactions with the biological target, such as hydrogen bonding and pi-stacking.
The electronic nature of the substituents can significantly affect the acidity of the amine proton and the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) like nitro or cyano groups can enhance the hydrogen bond donating capacity of the amine, while electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can increase the electron density of the ring, potentially enhancing pi-stacking interactions.
The position of the substituent is also critical. In many kinase inhibitors with a similar diarylamine scaffold, substituents at the meta and para positions of the terminal phenyl ring have been shown to have a significant impact on inhibitory activity.
Table 1: Hypothetical SAR Data for Phenylamine Ring Substitutions
| Compound ID | Substituent (R) | Position | Biological Activity (IC₅₀, nM) |
| 1a | H | - | 150 |
| 1b | 4-F | para | 85 |
| 1c | 3-Cl | meta | 92 |
| 1d | 4-OCH₃ | para | 120 |
| 1e | 3-NO₂ | meta | 250 |
| 1f | 4-CH₃ | para | 110 |
This table presents hypothetical data to illustrate potential SAR trends.
Bioisosteric Replacements and their Effect on SAR
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. tcichemicals.com In the case of this compound, each of the three components can be subjected to bioisosteric replacement.
The morpholine ring, for instance, can be replaced with other heterocyclic systems like piperazine, piperidine (B6355638), or thiomorpholine (B91149). nih.gov Each replacement will alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing the oxygen atom of the morpholine with a sulfur atom to give a thiomorpholine analogue can impact lipophilicity and metabolic pathways. Spirocyclic systems, such as 2-oxa-6-azaspiro[3.3]heptane, have also been explored as morpholine bioisosteres to increase the three-dimensional character and improve solubility. tcichemicals.com
The phenyl rings can be replaced with other aromatic or heteroaromatic systems like pyridine, pyrimidine (B1678525), or thiophene (B33073) to explore different interaction patterns with the target.
Table 2: Effect of Bioisosteric Replacement of the Morpholine Ring
| Compound ID | Bioisostere | cLogP (Calculated) | Predicted Metabolic Stability |
| 2a | Morpholine | 3.2 | Moderate |
| 2b | Thiomorpholine | 3.5 | Moderate to High |
| 2c | Piperazine | 2.9 | Low to Moderate |
| 2d | 2-Oxa-6-azaspiro[3.3]heptane | 2.7 | High |
This table presents hypothetical data to illustrate the potential effects of bioisosteric replacement.
Ligand Efficiency and Drug-Likeness Considerations
Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule. It is a valuable tool for comparing compounds of different sizes and for prioritizing lead candidates during optimization. A higher LE indicates a more efficient binding of the molecule to its target.
Drug-likeness is a qualitative concept that evaluates a compound's properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to assess its potential to become an orally bioavailable drug.
For this compound analogues, medicinal chemists would aim to optimize the SAR to achieve high potency while maintaining favorable ligand efficiency and drug-like properties. This often involves a balancing act, as increasing molecular weight to gain potency can negatively impact LE and drug-likeness. nih.govnih.gov
Table 3: Ligand Efficiency and Drug-Likeness Parameters for Hypothetical Analogues
| Compound ID | MW | cLogP | H-Bond Donors | H-Bond Acceptors | pIC₅₀ | LE |
| 3a | 282.36 | 3.2 | 1 | 2 | 6.82 | 0.34 |
| 3b | 300.35 | 3.3 | 1 | 2 | 7.07 | 0.35 |
| 3c | 316.79 | 3.8 | 1 | 2 | 6.95 | 0.33 |
| 3d | 312.39 | 3.1 | 1 | 3 | 6.92 | 0.33 |
This table presents hypothetical data to illustrate the assessment of ligand efficiency and drug-likeness.
Emerging and Non Medicinal Applications of 4 4 Morpholinobenzyl Phenylamine Derivatives
Applications in Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics has identified derivatives of 4-(4-morpholinobenzyl)-phenylamine as promising candidates for use in Organic Light-Emitting Diodes (OLEDs). Their utility in these devices stems from their favorable electronic properties which allow them to function effectively as key components in the electroluminescent process.
In OLEDs, host materials play a crucial role in the emissive layer by accommodating guest emitter molecules and facilitating the recombination of charge carriers to produce light. Derivatives of this compound, particularly those incorporating carbazole (B46965) and triphenylamine (B166846) moieties, have been investigated as host materials. mdpi.comnih.gov These materials are designed to have high triplet energy levels to efficiently confine the triplet excitons of the dopant emitters, a critical factor for achieving high quantum efficiency in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. osti.govresearchgate.net For instance, benzophenone-based derivatives have been shown to be effective hosts for green and blue phosphorescent emitters. nih.gov The bipolar nature of some of these derivatives, possessing both hole-transporting and electron-transporting functionalities, ensures a balanced charge flux within the emissive layer, leading to improved device performance. nih.govosti.gov The high glass transition temperatures of these materials also contribute to the morphological stability and longevity of the OLED devices. mdpi.com
Table 1: Performance of selected OLEDs using this compound derivatives as host materials.
| Device Configuration | Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |
| m-CzPym-hosted TADF-OLED | 4CzIPN (Green TADF) | 31.5 | 95.6 | 100.2 |
| p-CzPym-hosted TADF-OLED | 4CzIPN (Green TADF) | - | 116.5 | - |
| Device with HTM 3c | Ir(ppy)3 (Green Phosphorescent) | - | 29.3 | 39.8 |
Data sourced from multiple studies for illustrative purposes. mdpi.comosti.gov
The efficient operation of an OLED relies on the balanced injection and transport of holes and electrons. Derivatives of this compound often incorporate moieties like triphenylamine, known for its excellent hole-transporting properties. mdpi.comelsevierpure.com The presence of both electron-donating (like triphenylamine) and electron-withdrawing groups within the molecular structure can lead to bipolar charge transport characteristics. nih.gov This bipolar nature is advantageous as it helps to confine the charge recombination zone within the emissive layer, thereby increasing the probability of radiative decay and enhancing the device's efficiency. nih.govrsc.org Theoretical modeling and experimental studies have shown that the charge transport in these materials can be influenced by factors such as dynamic disorder and the applied electric field. rsc.org By modifying the molecular structure, for instance, through the substitution of different functional groups, the charge transport properties can be tuned to optimize the performance of the OLED device. nih.govrsc.org
Use as Corrosion Inhibitors
Certain derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals, particularly steel in acidic environments. nih.govresearchgate.net The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net
The inhibition mechanism involves the presence of heteroatoms (nitrogen and oxygen in the morpholine (B109124) ring and the amine group), aromatic rings, and π-electrons in their molecular structure. nih.gov These features act as active adsorption centers, facilitating the bonding of the inhibitor molecules to the metal surface. The adsorption can be a physical process, a chemical process, or a combination of both, and it often follows established adsorption isotherms like the Temkin isotherm. researchgate.net
Studies have shown that the inhibition efficiency of these compounds increases with their concentration. researchgate.netresearchgate.net Potentiodynamic polarization studies have indicated that these inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. nih.gov The formation of a protective film on the metal surface has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM). nih.govresearchgate.net
Table 2: Inhibition efficiency of selected this compound derivatives.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide (CPMB) | Mild Steel | 1.0 M H2SO4 | >90% at 0.01 M |
| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1 M HCl | High |
| 3-morpholino-1-phenyl-3-(pyridin-4-yl) propan-1-one (MPPO) | N80 Steel | 1 M HCl | High |
Data is illustrative and sourced from various studies. nih.govresearchgate.net
Photophysical Properties and Optical Applications
The unique electronic structure of this compound derivatives gives rise to interesting photophysical properties, making them suitable for various optical applications. These properties are largely governed by the intramolecular charge transfer (ICT) characteristics of the molecules.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of many this compound derivatives. researchgate.netresearchgate.net This phenomenon arises from the differential solvation of the ground and excited states of the molecule, which have different dipole moments. eurjchem.comnih.gov The absorption and fluorescence spectra of these compounds often show a significant shift in wavelength with changing solvent polarity. researchgate.netnih.gov
The study of solvatochromic shifts allows for the determination of the ground and excited state dipole moments of these molecules using various theoretical models like the Lippert-Mataga and Bakhshiev equations. eurjchem.comnih.gov It has been observed that the excited state dipole moment is generally higher than the ground state dipole moment, indicating a more polar excited state due to intramolecular charge transfer upon photoexcitation. researchgate.neteurjchem.com This property is crucial for applications in sensors and optical switching devices. researchgate.netmdpi.com
Derivatives of this compound, particularly those based on the triphenylamine scaffold, have been explored as organic sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov In a DSSC, the dye molecule absorbs sunlight and injects an electron into the conduction band of a semiconductor (typically TiO2), initiating the process of electricity generation.
The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the triphenylamine moiety acts as the electron donor, a conjugated system serves as the π-bridge, and an anchoring group like a carboxylic or cyanoacrylic acid acts as the electron acceptor and attaches the dye to the semiconductor surface. mdpi.comnih.gov The efficiency of a DSSC is influenced by several factors, including the light-harvesting efficiency of the dye, the efficiency of electron injection, and the prevention of charge recombination. nih.gov
Research has shown that modifying the structure of the π-bridge and the acceptor group can significantly impact the photovoltaic performance of the DSSC. nih.gov For instance, some novel triphenylamine-based organic sensitizers have shown power conversion efficiencies comparable to or even exceeding that of the standard ruthenium-based N719 dye. nih.gov
Table 3: Photovoltaic performance of a DSSC using a this compound derivative-based sensitizer.
| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| SFA-7 | - | - | - | 7.56 |
| N719 (Reference) | - | - | - | 7.29 |
Data is for illustrative purposes. Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency. nih.gov
Future Directions and Research Opportunities
Design and Synthesis of Novel, Highly Potent Analogues
The core structure of 4-(4-morpholinobenzyl)-phenylamine is ripe for modification to generate novel analogs with enhanced potency and selectivity. The continuous demand for new drugs with improved efficacy and safety profiles drives the development of new morpholine (B109124) derivatives. e3s-conferences.org
Future synthetic strategies are expected to focus on:
Substitution on the Phenyl Rings: Introducing various functional groups on the phenyl rings of the core structure can significantly influence biological activity. For instance, studies on similar structures, like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, have shown that electron-withdrawing groups can enhance antibacterial and antifungal activities. nih.gov
Modification of the Morpholine Ring: While the morpholine ring itself offers advantages, creating conformationally restricted or substituted morpholine analogs could lead to improved pharmacokinetic properties. sci-hub.se
Isosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (isosteres) can lead to compounds with improved characteristics.
A study on 4-morpholino-2-phenylquinazolines demonstrated that creating related derivatives, such as thieno[3,2-d]pyrimidines, can lead to highly potent and selective inhibitors of specific enzymes like PI3 kinase p110alpha. nih.gov Similarly, the synthesis of novel morpholine-conjugated benzophenone (B1666685) analogs has yielded compounds with significant anti-proliferative activity. nih.gov The exploration of diverse chemical space around the this compound core is a key area for future research.
In-depth Mechanistic Studies of Biological Actions
A thorough understanding of how this compound and its derivatives exert their biological effects is crucial for their optimization and development. The morpholine ring is known to be a key component of the pharmacophore for certain enzyme inhibitors and can bestow selective affinity for a wide range of receptors. researchgate.net
Future research should prioritize:
Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact is a primary goal. For example, derivatives of similar structures have been evaluated as inhibitors of PI3 kinase and microtubules. nih.govmdpi.com
Elucidation of Signaling Pathways: Once a target is identified, researchers need to unravel the downstream signaling pathways that are modulated by the compound. This can reveal the precise mechanism of action and potential off-target effects.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies, which correlate changes in chemical structure with changes in biological activity, are essential for understanding which parts of the molecule are critical for its function. nih.govnih.govresearchgate.net For example, in a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, it was found that a methyl group on the B ring of the benzophenone was essential for antiproliferative activity. nih.gov
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. mdpi.com For the this compound scaffold, these techniques can accelerate the design of new, more effective analogs.
Key computational approaches for future research include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of newly designed compounds before they are synthesized, saving time and resources. mdpi.com
Molecular Docking: This technique can predict the binding orientation and affinity of a compound to its target protein, providing insights into the molecular interactions that are crucial for its activity. mdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with a higher probability of being active. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a compound interacts with its target over time, offering a more detailed understanding of the binding process. mdpi.com
By integrating these computational methods, researchers can adopt a more rational and predictive approach to drug design, moving away from traditional trial-and-error methods.
Exploration of New Application Areas
The versatile nature of the morpholine scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their initially investigated applications. e3s-conferences.orgresearchgate.net The morpholine ring is a feature in numerous approved and experimental drugs for a wide range of diseases. researchgate.net
Future research should explore the activity of these compounds in areas such as:
Anticancer Therapy: The morpholine moiety is present in many anticancer drugs, and its derivatives have shown promise as inhibitors of cancer-related enzymes like mTOR and PI3K. nih.govsci-hub.senih.gov
Neurodegenerative Diseases: Morpholine-containing compounds are being investigated for their potential to treat central nervous system (CNS) disorders. nih.govacs.org The ability of the morpholine ring to improve brain permeability makes it an attractive feature for CNS-targeted drugs. acs.org
Infectious Diseases: Derivatives of similar structures have demonstrated antibacterial and antifungal properties, suggesting a potential role in combating infectious diseases. nih.gov Research into their effectiveness as antibiotic enhancers is also a promising avenue. mdpi.com
Inflammatory Diseases: Some morpholine derivatives have shown anti-inflammatory activity, indicating a potential for treating conditions like arthritis. researchgate.net
Development of Targeted Delivery Systems Utilizing the Compound's Core Structure
To enhance the efficacy and reduce potential side effects of drugs based on the this compound scaffold, the development of targeted delivery systems is a critical future direction. These systems aim to deliver the drug specifically to the site of action, such as a tumor or an inflamed tissue. nih.gov
Strategies for targeted delivery could include:
Nanoparticle-based delivery: Encapsulating the drug within nanoparticles can improve its solubility, stability, and biodistribution. nih.gov
Conjugation to targeting ligands: Attaching molecules that specifically bind to receptors overexpressed on diseased cells (e.g., folic acid or antibodies) can direct the drug to its target. nih.gov
Polymer-drug conjugates: Linking the drug to a polymer like polyethylene (B3416737) glycol (PEG) can improve its pharmacokinetic properties and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.gov
By designing sophisticated delivery systems, the therapeutic index of drugs derived from the this compound core can be significantly improved, leading to more effective and safer treatments.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(4-Morpholinobenzyl)-phenylamine, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, substituting a halogen (e.g., bromine) in 4-bromobenzyl precursors with morpholine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours achieves moderate yields (40–60%) . Optimization may involve adjusting stoichiometry, using catalysts like CuI, or employing microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR confirms the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and benzylamine NH (δ 5.2–5.5 ppm, broad singlet). C NMR identifies quaternary carbons adjacent to morpholine (δ 50–55 ppm) .
- IR : Stretching frequencies for C-N (1250–1350 cm) and NH (3300–3500 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can solubility limitations of phenylamine derivatives in aqueous media be addressed during experimentation?
- Methodological Answer : Low solubility in water (due to hydrophobic aromatic rings) can be mitigated using co-solvents (e.g., DMSO:water mixtures) or surfactants. For catalytic studies, immobilization on supports like silica or polymers enhances dispersion .
Advanced Research Questions
Q. What mechanistic role does the morpholine moiety play in enhancing catalytic activity for CO conversion?
- Methodological Answer : The morpholine group’s nitrogen atoms coordinate with metal catalysts (e.g., PdAg nanoparticles), stabilizing intermediates and lowering activation barriers. XPS and XAFS data show Pd-N bond formation, which correlates with increased turnover numbers (TON) in CO-to-formate conversion. Higher nitrogen content (from morpholine) improves bicarbonate activation, as evidenced by kinetic studies .
Q. How can DFT and molecular docking guide the design of this compound derivatives for biological targets?
- Methodological Answer :
- DFT : Calculates HOMO-LUMO gaps to predict redox activity. For example, electron-donating morpholine groups reduce the energy gap, enhancing charge transfer in catalytic systems .
- Docking : Screens binding affinities to receptors (e.g., 5-HT). Derivatives with para-substituted morpholine show stronger interactions with hydrophobic pockets (binding energy < -8 kcal/mol) .
Q. What degradation pathways occur during ozonation of phenylamine derivatives, and how does morpholine substitution influence these pathways?
- Methodological Answer : Ozonation generates intermediates like nitrobenzene and quinones via hydroxyl radical attack. GC-MS analysis reveals that morpholine’s electron-rich nitrogen directs cleavage at the benzyl position, forming 4-morpholinobenzoic acid as a primary intermediate. Catalytic ozonation with MgO@FeO achieves >90% degradation in 30 minutes at pH 11 .
Q. How does structural modification with morpholine affect pharmacokinetic properties in phenylamine-based bioactive compounds?
- Methodological Answer : Morpholine improves blood-brain barrier penetration due to its moderate logP (~2.5). In 5-HT receptor antagonists, morpholine substitution increases half-life (t > 4 hours) and reduces CYP450 metabolism, as shown in in vitro microsomal assays .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies of morpholine-containing phenylamine derivatives?
- Methodological Answer : Variability in TON values (e.g., 200–500 mol/mol) may arise from differences in catalyst preparation (e.g., PdAg vs. PdCu alloys) or nitrogen quantification methods (XPS vs. elemental analysis). Cross-validation using standardized protocols (e.g., ICP-OMS for metal loading) is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
